4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities. The presence of butoxyphenyl and hydroxyphenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the butoxyphenyl group: This step often involves a substitution reaction where a butoxyphenyl moiety is introduced to the core structure.
Addition of the hydroxyphenyl group: This can be done through a coupling reaction, ensuring the hydroxy group is correctly positioned.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to alter the oxidation state of specific functional groups.
Substitution: The butoxyphenyl and hydroxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 4-(3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific functional groups and their arrangement. The butoxyphenyl group provides distinct chemical properties, such as increased lipophilicity, which can influence the compound’s biological activity and solubility.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O3/c1-3-5-13-29-16-10-8-9-15(14-16)22-19-20(17-11-6-7-12-18(17)27)24-25-21(19)23(28)26(22)4-2/h6-12,14,22,27H,3-5,13H2,1-2H3,(H,24,25) |
InChI Key |
MWYIOXNSKMWRDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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